molecular formula C12H11Cl2N3O2 B2553168 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide CAS No. 891138-19-5

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Cat. No.: B2553168
CAS No.: 891138-19-5
M. Wt: 300.14
InChI Key: LWULSLDZQHEPGR-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,5-dichlorobenzohydrazide with 2-methylpropanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, modulating cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is unique due to its specific combination of the oxadiazole ring and the dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and therapeutic potential.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl moiety and a 2-methylpropanamide group. Its molecular formula is C12H12Cl2N3OC_{12}H_{12}Cl_2N_3O with a molecular weight of approximately 284.15 g/mol. The unique structural arrangement contributes to its distinctive chemical properties and potential bioactivity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it has been proposed to act as an inhibitor of protein kinases, which play vital roles in cell signaling and proliferation.
  • Binding Affinity : Interaction studies have shown that the compound binds to various biological targets. This binding can modulate the activity of these targets, leading to diverse biological effects.
  • Anticancer Activity : Similar compounds within the oxadiazole family have shown significant anticancer properties. The structural features of this compound may allow it to disrupt microtubule dynamics or interfere with cell cycle progression .

In Vitro Studies

In vitro evaluations have been conducted to assess the biological activity of this compound:

  • Cytotoxicity Assays : Studies indicate that this compound exhibits low cytotoxicity up to concentrations of 100 µM. This suggests a favorable safety profile for potential therapeutic applications .
Concentration (µM)Cell Viability (%)
0100
1098
5095
10092

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in determining biological potency. Substituents on the oxadiazole ring and variations in the amide group can significantly influence activity.

Compound VariantIC50 (µM)Observations
Parent Compound180Moderate potency against target
Variant A50Increased potency
Variant B10Significant enhancement in activity

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

  • Cancer Therapeutics : A study demonstrated that similar oxadiazole derivatives exhibited potent antiproliferative effects against various cancer cell lines. Mechanistic investigations revealed that these compounds could disrupt microtubule formation and induce mitotic arrest .
  • Inflammatory Disorders : Another study suggested that oxadiazole derivatives could modulate inflammatory pathways by inhibiting specific cytokines involved in chronic inflammation.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-6(2)10(18)15-12-17-16-11(19-12)8-5-7(13)3-4-9(8)14/h3-6H,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWULSLDZQHEPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.